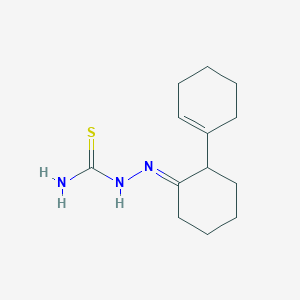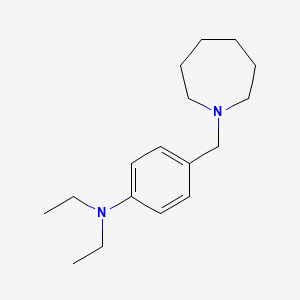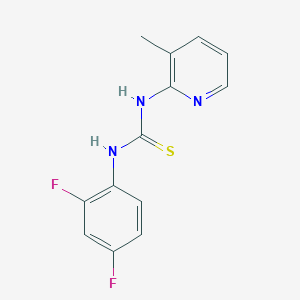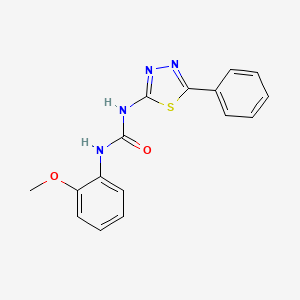
1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone (BCHT) is a thiosemicarbazone derivative that has been extensively studied for its potential applications in scientific research. BCHT is a synthetic compound that has been synthesized using various methods and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, and to induce apoptosis in cancer cells. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and to modulate the activity of various signaling pathways involved in cell growth and proliferation. 1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone has also been found to exhibit anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of 1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of new derivatives with improved biological activities. Additionally, studies on the pharmacokinetics and toxicity of 1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone are needed to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone is a promising compound with potential applications in scientific research. It has been found to exhibit various biological activities and has been synthesized using various methods. Further studies are needed to determine its optimal dosage, administration, and safety in clinical trials.
Synthesemethoden
1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone can be synthesized using various methods, including the reaction between cyclohexanone and thiosemicarbazide in the presence of acetic acid. The reaction yields 1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone as a yellow crystalline solid, which can be purified using various techniques such as recrystallization and chromatography. Other methods of synthesis include the reaction between cyclohexanone and thiosemicarbazone in the presence of an acid catalyst or the reaction between cyclohexanone and thiosemicarbazide in the presence of a metal ion catalyst.
Wissenschaftliche Forschungsanwendungen
1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antitumor, antiviral, and antibacterial activities. 1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to exhibit antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.
Eigenschaften
IUPAC Name |
[(E)-[2-(cyclohexen-1-yl)cyclohexylidene]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S/c14-13(17)16-15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11H,1-5,7-9H2,(H3,14,16,17)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVSLVKOTRYKIK-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2CCCCC2=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)C\2CCCC/C2=N\NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[2-(cyclohexen-1-yl)cyclohexylidene]amino]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)


![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)

![2,4-dimethoxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5704785.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)